molecular formula C9H10ClN3S B13330150 1-[(5-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine

1-[(5-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine

Cat. No.: B13330150
M. Wt: 227.71 g/mol
InChI Key: WZXVNDYVTUKGEY-UHFFFAOYSA-N
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Description

1-[(5-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C9H10ClN3S It is known for its unique structure, which includes a pyrazole ring substituted with a chlorothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with methylhydrazine under acidic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-[(5-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(5-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (5-Chlorothiophen-2-yl)methanamine: Shares the chlorothiophene moiety but lacks the pyrazole ring.

    5-(5-Chlorothiophen-2-yl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}-1H-1,2,4-triazole-3-sulfonamide: Contains a similar chlorothiophene moiety but has a different core structure.

    N-[(5-Chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide: Features the chlorothiophene moiety with a different substituent.

Uniqueness

1-[(5-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine is unique due to its combination of the pyrazole ring and chlorothiophene moiety, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C9H10ClN3S

Molecular Weight

227.71 g/mol

IUPAC Name

1-[(5-chlorothiophen-2-yl)methyl]-5-methylpyrazol-3-amine

InChI

InChI=1S/C9H10ClN3S/c1-6-4-9(11)12-13(6)5-7-2-3-8(10)14-7/h2-4H,5H2,1H3,(H2,11,12)

InChI Key

WZXVNDYVTUKGEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(S2)Cl)N

Origin of Product

United States

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